Bicyclo[2.2.1]heptane-2-carboxylic acid physical properties
Bicyclo[2.2.1]heptane-2-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.1]heptane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as 2-norbornanecarboxylic acid, is a saturated bicyclic organic compound. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science.[1][2] The unique conformational constraints of the bicyclo[2.2.1]heptane framework allow for the precise spatial orientation of functional groups, a critical aspect in the design of highly specific and potent therapeutic agents. This guide provides a comprehensive overview of the core physical properties of Bicyclo[2.2.1]heptane-2-carboxylic acid, with a focus on the distinct characteristics of its endo and exo stereoisomers, which are crucial for its application in stereoselective synthesis and molecular design.[3][4]
Molecular Structure and Stereochemistry: The Endo and Exo Isomers
The defining feature of Bicyclo[2.2.1]heptane-2-carboxylic acid is its bicyclic core, which gives rise to stereoisomerism based on the orientation of the carboxylic acid group at the C-2 position.
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Endo Isomer: The carboxylic acid group is oriented on the same side as the longest bridge (C-7) of the bicyclic system. This isomer is often the kinetically favored product in Diels-Alder reactions used to synthesize the precursor.[3]
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Exo Isomer: The carboxylic acid group is oriented on the opposite side of the C-7 bridge. The exo isomer is generally considered the thermodynamically more stable of the two due to reduced steric hindrance.[3]
This stereochemical difference profoundly impacts the molecule's physical properties, reactivity, and interactions within biological systems.[1]
Caption: Steric difference between endo and exo isomers.
Core Physical and Chemical Properties
The physical properties of Bicyclo[2.2.1]heptane-2-carboxylic acid are well-documented, although some values may refer to a mixture of isomers unless specified. The endo isomer is most predominantly referenced in commercial products.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][5][6] |
| Molecular Weight | 140.18 g/mol | [1][5][6] |
| CAS Number | 824-62-4 (Isomer mixture/unspecified) | [1][5][6] |
| 934-28-1 (endo-isomer) | [6][7] | |
| Appearance | White to light beige crystalline solid or waxy solid | [1][5] |
| Melting Point | 40 °C (Isomer mixture/unspecified) | [5] |
| 58-60 °C (331-333 K) (endo-isomer) | [8] | |
| Boiling Point | 134-136 °C at 16 mmHg (2.1 kPa) | [5][9] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like alcohols. | [1][5] |
| pKa | 4.83 ± 0.20 (Predicted) | [5] |
| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [5] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and differentiation of the endo and exo isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the stereoisomers. The rigid bicyclic framework results in distinct chemical shifts and coupling constants for the protons on and near the C-2 carbon.
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¹H NMR: In deuterated chloroform (CDCl₃), the proton at C-2 (attached to the carboxyl-bearing carbon) shows different coupling patterns. The absence of significant coupling between an endo proton and the adjacent bridgehead proton is a key diagnostic feature, whereas an exo-bridgehead interaction shows appreciable coupling.[10]
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¹³C NMR: The chemical shifts of the carbons in the bicyclic system, particularly C-2, C-3, and C-6, are sensitive to the stereochemistry of the carboxylic acid group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the carboxylic acid functional group.
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O-H Stretch: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band appears around 1700 cm⁻¹, corresponding to the carbonyl stretch.
The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for the compound.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 140. The fragmentation pattern can provide further structural information. Studies on oil sands process water have successfully identified methyl esters of Bicyclo[2.2.1]heptane-2-carboxylic acid isomers using GCxGC-MS.[12]
X-Ray Crystallography
For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and the unambiguous assignment of the endo or exo configuration.[4] For instance, the crystal structure of a derivative, 7-syn-6-endo-dehydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid γ-lactone, has been determined, confirming its stereochemistry.[13]
Experimental Protocols for Physical Property Determination
The following section outlines standardized, self-validating protocols for characterizing Bicyclo[2.2.1]heptane-2-carboxylic acid.
Workflow for Physicochemical and Structural Characterization
Caption: Workflow for the characterization of Bicyclo[2.2.1]heptane-2-carboxylic acid.
Protocol 1: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value indicates a high-purity sample, while a broad and depressed range suggests the presence of impurities.
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Sample Preparation: Ensure the crystalline sample is completely dry by placing it under a high vacuum for several hours.
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Loading: Finely crush a small amount of the sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
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Validation: Repeat the measurement with a fresh sample to ensure reproducibility.
Protocol 2: ¹H NMR Sample Preparation and Analysis
Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra free from solvent or water artifacts, enabling accurate structural assignment.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified Bicyclo[2.2.1]heptane-2-carboxylic acid directly into a clean, dry NMR tube.
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Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should contain a known internal standard like tetramethylsilane (TMS) for chemical shift referencing (0 ppm).
-
Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Validation: Integrate the peaks to determine proton ratios and analyze coupling constants to confirm the stereochemistry (endo vs. exo) by comparing the results with established data.[10]
Thermal Stability and Safety Considerations
The bicyclic framework generally imparts good thermal stability to the molecule.[14] This is an important consideration in drug formulation and development, where compounds may be subjected to various temperatures during processing and storage.
Safety and Handling:
Bicyclo[2.2.1]heptane-2-carboxylic acid is classified as an irritant and may be corrosive.[5][6][15]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[6][15]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15]
Conclusion
Bicyclo[2.2.1]heptane-2-carboxylic acid is a fundamentally important building block whose utility is defined by its rigid three-dimensional structure. A thorough understanding of its physical properties, particularly the distinct characteristics of its endo and exo isomers, is paramount for its effective application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling accurate characterization, informed experimental design, and the successful development of novel molecules in the fields of medicinal chemistry and materials science.
References
-
ResearchGate. Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene- endo -5, endo -6-dicarboxylic (endic) Acid Hydrazide. [Link]
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]
-
ResearchGate. Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid... [Link]
-
PubChem. Bicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
Edwards, O. E., & Vocelle, D. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(12), 1878-1884. [Link]
-
Cheméo. Chemical Properties of Bicyclo(2.2.1)heptane-2-carboxylic acid (CAS 824-62-4). [Link]
-
NIST WebBook. Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-. [Link]
-
NIST WebBook. Bicyclo(2.2.1)heptane-2-carboxylic acid. [Link]
-
Chemsrc. Bicyclo(2.2.1)heptane-2-carboxylic acid, endo. [Link]
-
IUCr Journals. The crystal structure of 7-syn-6-endo-dehydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid-lactone. [Link]
-
Plymouth Electronic Archive and Research Library (PEARL). Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry. [Link]
Sources
- 1. CAS 824-62-4: Bicyclo[2.2.1]heptane-2-carboxylic Acid [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 5. BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS#: 824-62-4 [m.chemicalbook.com]
- 6. Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:934-28-1 | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo | Chemsrc [chemsrc.com]
- 8. Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- [webbook.nist.gov]
- 9. Bicyclo(2.2.1)heptane-2-carboxylic acid (CAS 824-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Bicyclo(2.2.1)heptane-2-carboxylic acid [webbook.nist.gov]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
